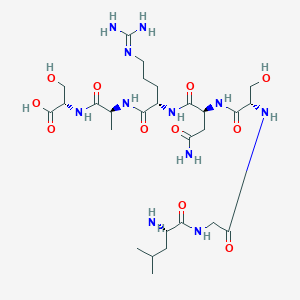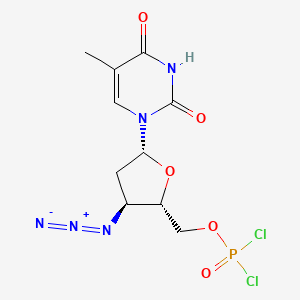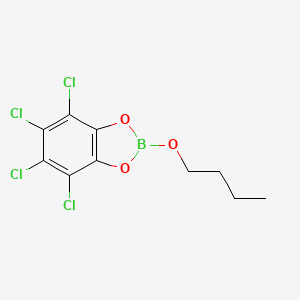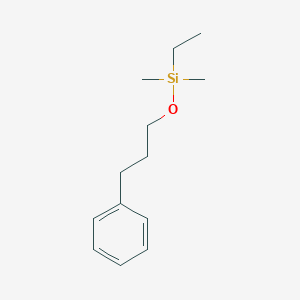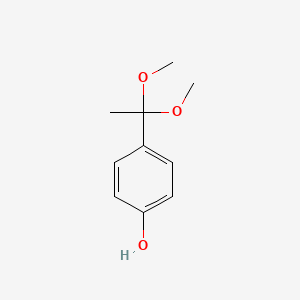
4-(1,1-Dimethoxyethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Dimethoxyethyl)phenol is an organic compound with the molecular formula C10H14O3 It is a phenolic compound characterized by a phenol group substituted with a 1,1-dimethoxyethyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(1,1-Dimethoxyethyl)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with 1,1-dimethoxyethane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites, can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1-Dimethoxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenolic group to a hydroquinone derivative.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and Fremy’s salt.
Reduction: Sodium borohydride and tin(II) chloride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
Wissenschaftliche Forschungsanwendungen
4-(1,1-Dimethoxyethyl)phenol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein interactions.
Medicine: Its potential antioxidant and antimicrobial properties are being explored for therapeutic applications.
Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(1,1-Dimethoxyethyl)phenol involves its interaction with molecular targets such as enzymes and proteins. The phenolic group can form hydrogen bonds and π-π interactions with amino acid residues, affecting the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially modulating cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di-tert-butylphenol: This compound has two tert-butyl groups instead of the 1,1-dimethoxyethyl group. It is used as an antioxidant and UV stabilizer.
Pyrogallol (1,2,3-trihydroxybenzene): A trihydroxybenzene derivative with strong antioxidant properties.
Phloroglucinol (1,3,5-trihydroxybenzene): Another trihydroxybenzene derivative with applications in pharmaceuticals and organic synthesis.
Uniqueness
4-(1,1-Dimethoxyethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of the 1,1-dimethoxyethyl group enhances its solubility in organic solvents and influences its interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
159684-77-2 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
4-(1,1-dimethoxyethyl)phenol |
InChI |
InChI=1S/C10H14O3/c1-10(12-2,13-3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 |
InChI-Schlüssel |
IRMHZRPFNIMTGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



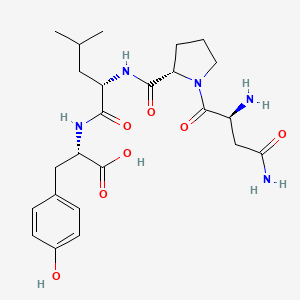
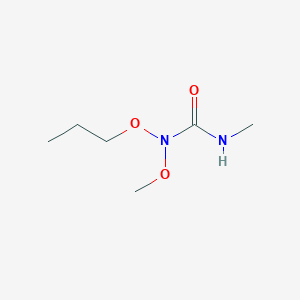
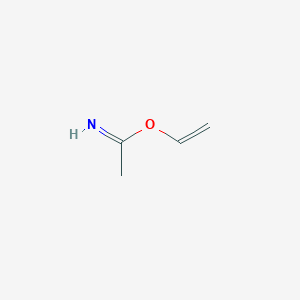
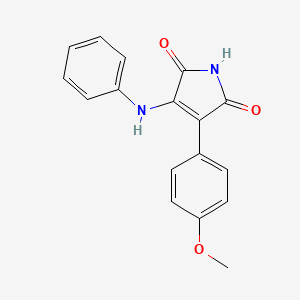

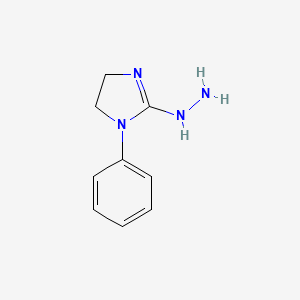
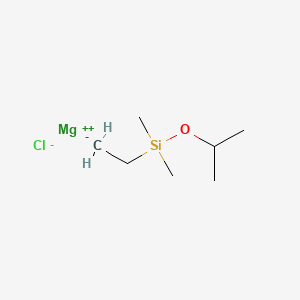
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
